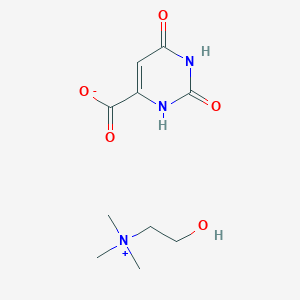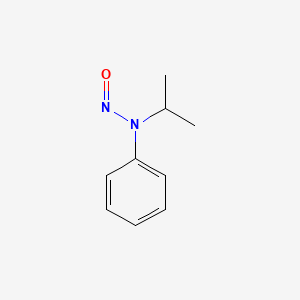
M10 OF fluticasone furoate
描述
作用机制
Target of Action
Fluticasone furoate, an enhanced-affinity intranasal corticosteroid , primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of inflammatory responses within the body .
Mode of Action
Fluticasone furoate interacts with its target, the glucocorticoid receptor, by exhibiting a binding affinity that is approximately 29.9 times that of dexamethasone and 1.7 times that of fluticasone propionate . This interaction results in the modulation of the inflammatory response, affecting multiple inflammatory cells (such as mast cells, eosinophils, neutrophils, macrophages, and lymphocytes) and mediators (such as histamine, eicosanoids, leukotrienes, and cytokines) .
Biochemical Pathways
The predominant metabolic pathway of fluticasone furoate involves the removal of the S-fluoromethyl carbothioate group, yielding the 17β carboxylic acid (GW694301X, M10) . Other pathways include oxidative defluorination to yield a hydroxyl at the C6 position . There is no evidence for metabolic loss of the furoate group from fluticasone furoate or any of its metabolites .
Pharmacokinetics
The plasma clearance (CLp) is 58.3 L/h, with a volume of distribution (Vss) of 642 L and a terminal elimination half-life of 15.3 h . The major circulating component identified in plasma extracts after intravenous and oral dosing is the unchanged parent compound, with GW694301X (M10) also being notable after oral administration .
Result of Action
The molecular and cellular effects of fluticasone furoate’s action are primarily anti-inflammatory. By binding to the glucocorticoid receptor, fluticasone furoate modulates the inflammatory response, affecting various inflammatory cells and mediators . This results in the reduction of inflammation and alleviation of symptoms in conditions such as asthma and allergic rhinitis .
Action Environment
The action, efficacy, and stability of fluticasone furoate can be influenced by various environmental factors. For instance, the systemic bioavailability of fluticasone furoate is very low , which can be affected by factors such as the patient’s metabolic rate, the presence of other medications, and individual physiological differences. Furthermore, the pharmacokinetics of fluticasone furoate, including a clearly defined terminal elimination phase, can be characterized using a lower limit of quantitation (LLOQ) of 0.1 pg/mL , suggesting that the method of administration and the sensitivity of detection can also influence the compound’s action and efficacy.
生化分析
Biochemical Properties
M10 OF Fluticasone Furoate interacts with various biomolecules in the body. The major circulating component identified in plasma extracts after intravenous and oral dosing was unchanged parent compound, with this compound also being notable after oral administration . The predominant pathway was removal of the S-fluoromethyl carbothioate group to yield this compound .
Cellular Effects
Fluticasone Furoate, from which this compound is derived, has been shown to have effects on various types of cells and cellular processes. It is known to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fluticasone Furoate has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor that is approximately 29.9 times that of dexamethasone and 1.7 times that of fluticasone propionate
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are not well-documented. Fluticasone Furoate, the parent compound, has been studied extensively. For instance, following intravenous dosing with radiolabeled Fluticasone Furoate, mass balance showed 90% of radiolabel in the feces and 2% in the urine .
Metabolic Pathways
This compound is a product of the metabolism of Fluticasone Furoate. The predominant metabolic pathway is the removal of the S-fluoromethyl carbothioate group to yield this compound .
Transport and Distribution
Fluticasone Furoate, the parent compound, is known to be transported and distributed within cells and tissues .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of fluticasone furoate involves multiple steps, including the introduction of fluorine atoms and the formation of the furoate ester. The key steps include:
Fluorination: Introduction of fluorine atoms to the steroid backbone.
Esterification: Formation of the furoate ester by reacting the steroid with furoic acid.
Industrial Production Methods
Industrial production of fluticasone furoate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Sourcing and preparation of high-purity starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield.
Purification: Use of techniques like crystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions
M10 of fluticasone furoate undergoes several types of chemical reactions, including:
Oxidation: Conversion of the parent compound to the carboxylic acid metabolite (M10) via oxidative defluorination.
Hydrolysis: Breakdown of ester bonds under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products
科学研究应用
M10 of fluticasone furoate has several scientific research applications, including:
Pharmacokinetic Studies: Understanding the metabolism and disposition of fluticasone furoate in the human body.
Drug Development: Investigating the efficacy and safety of fluticasone furoate and its metabolites in treating inflammatory conditions.
Biological Research: Studying the interaction of fluticasone furoate with glucocorticoid receptors and its effects on inflammatory pathways.
相似化合物的比较
Similar Compounds
Fluticasone Propionate: Another synthetic glucocorticoid with similar anti-inflammatory properties.
Budesonide: A glucocorticoid used in the treatment of asthma and inflammatory bowel disease.
Mometasone Furoate: A glucocorticoid used for treating skin conditions and allergic rhinitis.
Uniqueness
M10 of fluticasone furoate is unique due to its high binding affinity for the glucocorticoid receptor and its potent anti-inflammatory effects. It also has a distinct metabolic pathway, leading to the formation of the 17β-carboxylic acid metabolite .
属性
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(furan-2-carbonyloxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28F2O7/c1-13-9-15-16-11-18(27)17-10-14(29)6-7-23(17,2)25(16,28)20(30)12-24(15,3)26(13,22(32)33)35-21(31)19-5-4-8-34-19/h4-8,10,13,15-16,18,20,30H,9,11-12H2,1-3H3,(H,32,33)/t13-,15+,16+,18+,20+,23+,24+,25+,26+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOANMINPJDURAZ-VEGHOPOESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)OC(=O)C5=CC=CO5)C)O)F)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O)OC(=O)C5=CC=CO5)C)O)F)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28F2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
397864-63-0 | |
| Record name | GW-694301X | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0397864630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW-694301X | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W3NSQ8V5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


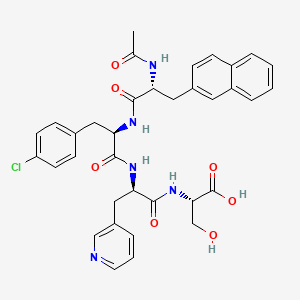

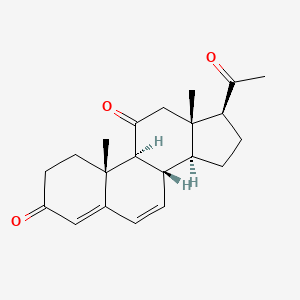
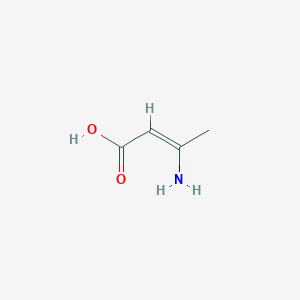
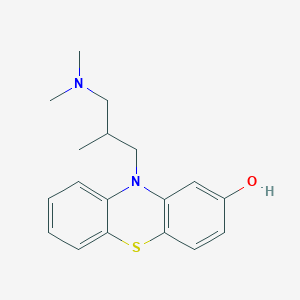
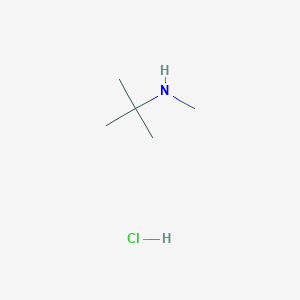
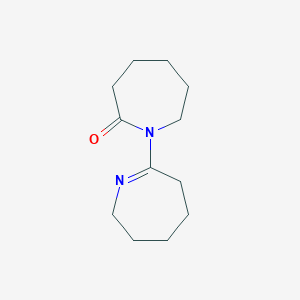
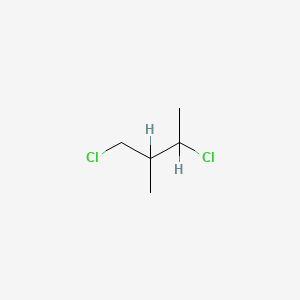

![2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine](/img/structure/B3061001.png)
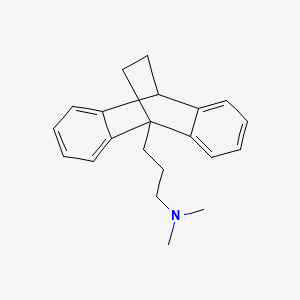
![10-Bromo-10,11-dihydro-5h-dibenzo[a,d][7]annulen-5-one](/img/structure/B3061005.png)
